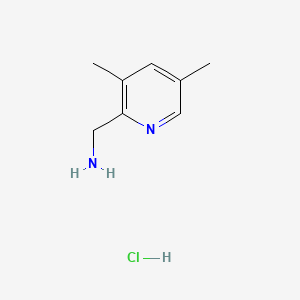

![molecular formula C12H15NO B567053 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane CAS No. 1223573-38-3](/img/structure/B567053.png)

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

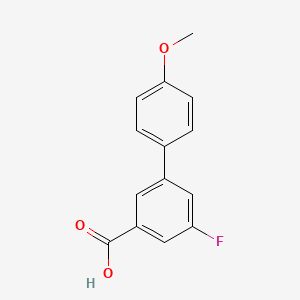

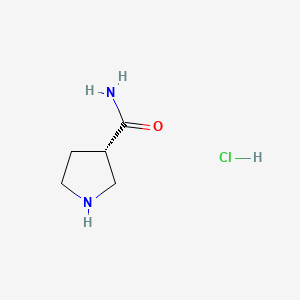

1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1223573-38-3 . It has a molecular weight of 189.26 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and its analogs has been a topic of research. One key synthesis step involves thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications

- The spiro compound 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane has been synthesized through various methods. For instance, 2-oxa-6-azaspiro[3.3]heptane, a related compound, has been synthesized in improved ways, providing a more stable and soluble product when isolated as a sulfonate salt rather than the traditional oxalate salt. This improved stability and solubility facilitate broader reaction conditions for chemical reactions involving the compound (Haas et al., 2017). Similarly, efficient and scalable synthetic routes have been developed for related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating the potential for novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Chemical Transformations and Stability :2. The bicyclic spiro compound has been shown to undergo various chemical transformations. For instance, the treatment of related compounds like methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid results in the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of bi- or tricyclic lactams or lactones, retaining the three-membered ring. This demonstrates the compound's capacity for significant chemical transformations, which could be applicable in synthesizing complex molecules (Molchanov et al., 2016).

Applications in Drug Development and Chemistry

Building Blocks for Drug Discovery :3. Variants of the azaspiro[3.3]heptane, such as gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module, have been synthesized and are reported to be amenable to the synthesis of these building blocks for drug discovery. These can be members of a library or individually on a preparative scale, indicating their potential utility in the pharmaceutical industry (Guerot et al., 2011).

Versatility in Chemical Reactions :4. The compound has shown versatility in chemical reactions, as evidenced by intermolecular cross-selective [2 + 2] photocycloaddition reactions involving related spirocyclic compounds. These reactions provide access to a range of polysubstituted 2-oxaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and spiro[3.3]heptane motifs, which are of significant interest in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres. The variety of further transformations of the initial cycloadducts demonstrates the compound's adaptability in different chemical contexts (Murray et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

1-benzyl-6-oxa-1-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPWPRTCQJUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C12COC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719155 |

Source

|

| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223573-38-3 |

Source

|

| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)

![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)